molecular formula C16H20FN3S B5439053 5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-4-isopropyl-1,2,3-thiadiazole

5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-4-isopropyl-1,2,3-thiadiazole

Cat. No. B5439053
M. Wt: 305.4 g/mol
InChI Key: IQPDTIVISJHZPI-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrrolidine ring, a thiadiazole ring, and a fluorophenyl group. Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s a common scaffold in medicinal chemistry . Thiadiazole is a heterocyclic compound containing sulfur and nitrogen, and it’s known for its wide range of biological activities . The fluorophenyl group is a phenyl ring with a fluorine substituent, which can enhance the biological activity of a compound .


Molecular Structure Analysis

The pyrrolidine ring in the compound is a saturated five-membered ring with sp3 hybridization . This allows for efficient exploration of the pharmacophore space and contributes to the stereochemistry of the molecule . The thiadiazole ring is a heterocyclic ring containing sulfur and nitrogen, which can participate in various chemical reactions .


Chemical Reactions Analysis

The pyrrolidine ring can undergo various reactions including ring-opening, substitution, and addition reactions . The thiadiazole ring can also participate in various reactions due to the presence of sulfur and nitrogen .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Pyrrolidine derivatives are known to have various biological activities including antibacterial, antifungal, anti-inflammatory, and antitumor activities .

Future Directions

Future research could focus on exploring the biological activity of this compound and optimizing its structure for better activity and selectivity. The synthesis method could also be optimized for better yield and purity .

properties

IUPAC Name

5-[[2-(4-fluorophenyl)pyrrolidin-1-yl]methyl]-4-propan-2-ylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3S/c1-11(2)16-15(21-19-18-16)10-20-9-3-4-14(20)12-5-7-13(17)8-6-12/h5-8,11,14H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQPDTIVISJHZPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(SN=N1)CN2CCCC2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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